3,5-Dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione
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Overview
Description
S-33138 is a small molecule compound with the molecular formula C22H23N3O2. It is known for its role as a dopamine D3 receptor antagonist, making it a potential candidate for the treatment of schizophrenia and other related disorders . The compound was initially developed by Les Laboratoires Servier SAS and has been the subject of various scientific studies due to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-33138 involves several key steps:
Reduction of Ester Function: The ester function of the starting material is reduced using lithium aluminum hydride in tetrahydrofuran to yield an alcohol intermediate.
O-Demethylation: The alcohol intermediate undergoes O-demethylation using sodium ethyl sulfide in dimethylformamide to produce a diol.
Introduction of Cyano Group: The bromine atom in the chromene derivative is displaced by zinc cyanide and tetrakis(triphenylphosphine)palladium in dimethylformamide to introduce a cyano group.
Debenzylation: The resulting nitrile is N-debenzylated by hydrogenolysis over palladium on carbon to provide an intermediate.
Reductive Amination: Finally, the intermediate is coupled with an aldehyde by reductive amination in 1,2-dichloroethane in the presence of sodium triacetoxyborohydride to yield S-33138.
Industrial Production Methods
Industrial production methods for S-33138 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods would involve the use of industrial-grade reagents and equipment, as well as stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
S-33138 undergoes several types of chemical reactions, including:
Reduction: The reduction of ester functions using lithium aluminum hydride.
O-Demethylation: The removal of methyl groups using sodium ethyl sulfide.
Cyclization: The formation of cyclic structures under Mitsunobu conditions.
Substitution: The displacement of bromine atoms with cyano groups using zinc cyanide and tetrakis(triphenylphosphine)palladium.
Debenzylation: The removal of benzyl groups by hydrogenolysis over palladium on carbon.
Reductive Amination: The coupling of intermediates with aldehydes in the presence of sodium triacetoxyborohydride.
Common Reagents and Conditions
Lithium Aluminum Hydride: Used for reduction reactions in tetrahydrofuran.
Sodium Ethyl Sulfide: Used for O-demethylation in dimethylformamide.
Diethyl Azodicarboxylate and Triphenylphosphine: Used for cyclization under Mitsunobu conditions in tetrahydrofuran.
Zinc Cyanide and Tetrakis(Triphenylphosphine)Palladium: Used for substitution reactions in dimethylformamide.
Palladium on Carbon: Used for debenzylation by hydrogenolysis.
Sodium Triacetoxyborohydride: Used for reductive amination in 1,2-dichloroethane.
Major Products Formed
The major product formed from these reactions is S-33138, a dopamine D3 receptor antagonist with potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
S-33138 exerts its effects by selectively antagonizing dopamine D3 receptors. This antagonism inhibits the binding of dopamine to these receptors, thereby modulating dopamine-mediated signaling pathways . The compound has a higher affinity for dopamine D3 receptors compared to dopamine D2 receptors, which contributes to its potential therapeutic benefits in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known antipsychotic that antagonizes both dopamine D2 and D3 receptors.
Clozapine: An atypical antipsychotic with affinity for multiple dopamine receptor subtypes.
Olanzapine: Another atypical antipsychotic with a broad receptor binding profile.
Risperidone: An antipsychotic that targets both dopamine and serotonin receptors.
Uniqueness of S-33138
S-33138 is unique in its preferential antagonism of dopamine D3 receptors over dopamine D2 receptors. This selectivity is believed to reduce the risk of side effects commonly associated with dopamine D2 receptor antagonism, such as extrapyramidal symptoms . Additionally, S-33138’s distinct chemical structure and pharmacological profile make it a valuable tool for studying dopamine receptor function and developing new therapeutic agents .
Properties
CAS No. |
16486-28-5 |
---|---|
Molecular Formula |
C17H18N2S2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3,5-dimethyl-4,6-diphenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C17H18N2S2/c1-18-15(13-9-5-3-6-10-13)19(2)17(20)21-16(18)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |
InChI Key |
VWLWUCKZXTYFGA-UHFFFAOYSA-N |
SMILES |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(N(C(=S)SC1C2=CC=CC=C2)C)C3=CC=CC=C3 |
16486-28-5 | |
Synonyms |
NIP 200 NIP-200 tetrahydro-3,5-dimethyl-4,6-diphenyl-2H-1,3,5-thiadiazine-2-thione |
Origin of Product |
United States |
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